Azepane-4-carboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

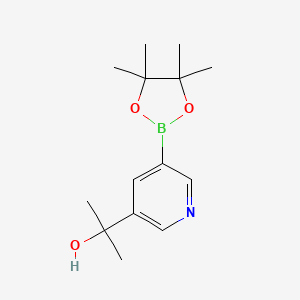

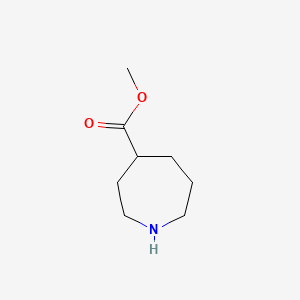

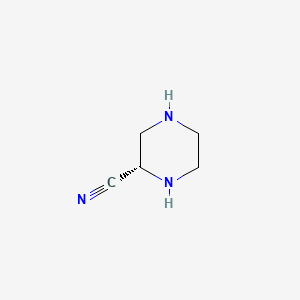

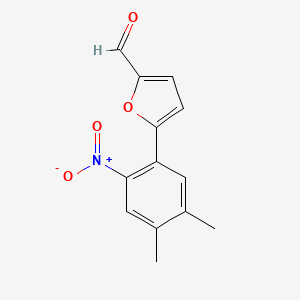

“Methyl azepane-4-carboxylate” is a chemical compound with the molecular formula C8H16ClNO2 . It is also known as “Methyl 4-azepanecarboxylate hydrochloride” and has a molecular weight of 193.67 g/mol .

Synthesis Analysis

The synthesis of non-fused N-aryl azepane derivatives, which includes “Methyl azepane-4-carboxylate”, has been described in the literature . These reactions are Pd/LA-catalyzed and proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .Molecular Structure Analysis

The molecular structure of “Methyl azepane-4-carboxylate” is represented by the formula C8H16ClNO2 . The exact mass of the molecule is 193.08700 .Chemical Reactions Analysis

“Methyl azepane-4-carboxylate” is likely to undergo reactions similar to other carboxylic acids. For instance, carboxylic acids react with bases to form ionic salts . In the case of alkali metal hydroxides and simple amines (or ammonia), the resulting salts have pronounced ionic character and are usually soluble in water .Physical And Chemical Properties Analysis

“Methyl azepane-4-carboxylate” has a molecular weight of 193.67100 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not explicitly mentioned in the retrieved sources .Applications De Recherche Scientifique

Intermédiaires de la chimie synthétique

Les dérivés d'azépane, y compris l'azepane-4-carboxylate de méthyle, sont largement utilisés comme intermédiaires clés en chimie synthétique. Ils jouent un rôle crucial dans la synthèse de diverses molécules complexes en raison de leur structure polyvalente qui peut être facilement modifiée .

Applications pharmaceutiques

Ces composés ont trouvé des applications importantes en biologie en tant qu'inhibiteurs nouveaux, antidiabétiques, agents anticancéreux et réactifs de liaison à l'ADN. Par exemple, certains dérivés d'azépane sont utilisés dans les analgésiques opioïdes similaires à la proheptazine .

Catalyse

Les dérivés d'azépane sont impliqués dans des processus catalytiques. Par exemple, ils peuvent être utilisés dans des réactions d'amination/cyclisation en tandem catalysées par Cu (I) d'allénynes fonctionnalisés avec des amines primaires et secondaires .

Synthèse organique

En synthèse organique, les dérivés d'azépane peuvent être cyclisés pour former divers autres composés, tels que la N-phénylazépane, qui ont des applications dans le développement de nouvelles méthodes de synthèse .

Développement d'acides aminés cycliques

Les azépanes sont également essentielles au développement d'acides aminés cycliques, qui ont de nombreuses applications en chimie médicinale et en développement de médicaments .

Analgésie et sédation

En raison de leur similitude structurale avec des composés comme la proheptazine, les dérivés de l'azepane de méthyle peuvent également faire l'objet de recherches pour leurs propriétés analgésiques et sédatives .

Mécanisme D'action

Target of Action

Methyl azepane-4-carboxylate is primarily used in the synthesis of non-fused N-aryl azepane derivatives . These derivatives have been widely used as key intermediates in synthetic chemistry and have found important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Mode of Action

The compound is involved in Pd/LA-catalyzed reactions that proceed smoothly under extremely mild conditions . These reactions lead to the synthesis of non-fused N-aryl azepane derivatives . The resulting products can be easily converted into a range of highly functionalized azepanes .

Biochemical Pathways

It’s known that azepane derivatives, which this compound helps synthesize, are used as key intermediates in various biochemical pathways .

Pharmacokinetics

The compound’s role in the synthesis of non-fused n-aryl azepane derivatives suggests that its bioavailability and pharmacokinetics would be crucial for the efficacy of these derivatives .

Result of Action

The primary result of the action of Methyl azepane-4-carboxylate is the synthesis of non-fused N-aryl azepane derivatives . These derivatives have diverse applications in synthetic chemistry and biology, serving as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Action Environment

The environment can influence the action, efficacy, and stability of Methyl azepane-4-carboxylate. For instance, the Pd/LA-catalyzed reactions involving this compound proceed smoothly under extremely mild conditions . Therefore, maintaining such conditions is crucial for the compound’s effective action.

Analyse Biochimique

Biochemical Properties

Methyl azepane-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with biotin-dependent carboxylases, which are crucial for fatty acid metabolism, amino acid metabolism, and carbohydrate metabolism . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

Methyl azepane-4-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of acetyl-CoA carboxylase, which plays a pivotal role in fatty acid biosynthesis . This modulation can lead to changes in the expression of genes involved in lipid metabolism and energy homeostasis.

Molecular Mechanism

The molecular mechanism of action of methyl azepane-4-carboxylate involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been shown to inhibit the activity of certain carboxylases by binding to their active sites . This inhibition can lead to alterations in metabolic pathways and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl azepane-4-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that methyl azepane-4-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of methyl azepane-4-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes and improving energy homeostasis. At high doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and potential organ damage . Threshold effects have been observed, where the compound’s impact becomes significant only above a certain dosage level.

Metabolic Pathways

Methyl azepane-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as acetyl-CoA carboxylase and propionyl-CoA carboxylase, which are essential for fatty acid and amino acid metabolism . These interactions can influence metabolic flux and alter the levels of various metabolites, thereby affecting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, methyl azepane-4-carboxylate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of methyl azepane-4-carboxylate can affect its localization and biological activity.

Subcellular Localization

Methyl azepane-4-carboxylate exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s activity and function, as it interacts with different biomolecules within these compartments.

Propriétés

IUPAC Name |

methyl azepane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)7-3-2-5-9-6-4-7/h7,9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCUJOACQSXTBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B578011.png)

![1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B578014.png)